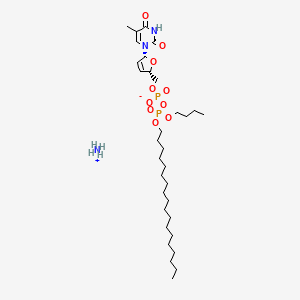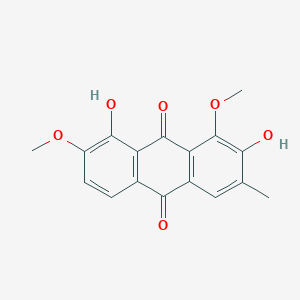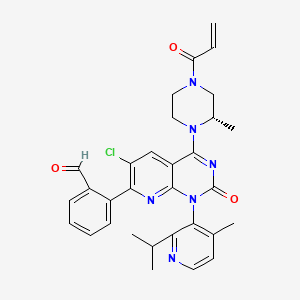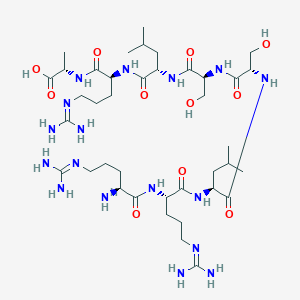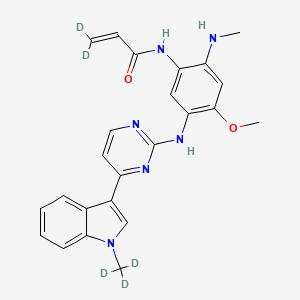
N-Methyl-dosimertinib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-dosimertinib-d5 is a deuterium-labeled derivative of dosimertinib, a highly potent and selective epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in scientific research, particularly in the study of non-small-cell lung cancer . The incorporation of deuterium into the molecule enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-dosimertinib-d5 involves the incorporation of deuterium into the dosimertinib molecule. This process typically includes the use of stable heavy isotopes of hydrogen, carbon, and other elements as tracers for quantitation during the drug development process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves advanced techniques in isotope labeling and organic synthesis, often conducted under controlled environments to maintain the integrity of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-dosimertinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the substituents used .
Scientific Research Applications
N-Methyl-dosimertinib-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitation studies during drug development.
Biology: Employed in studies involving cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in non-small-cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
N-Methyl-dosimertinib-d5 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways involved in cell growth and proliferation. The deuterium substitution enhances the compound’s pharmacokinetic profile, leading to improved stability and reduced toxicity compared to non-deuterated analogs . The molecular targets and pathways involved include the inhibition of EGFR signaling, which ultimately leads to the suppression of tumor growth in non-small-cell lung cancer .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: A third-generation EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Gefitinib: An EGFR inhibitor used for the treatment of certain types of breast, lung, and other cancers.
Erlotinib: Another EGFR inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.
Uniqueness
N-Methyl-dosimertinib-d5 stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This modification results in improved stability, reduced toxicity, and potentially greater therapeutic efficacy compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C24H24N6O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3,3-dideuterio-N-[4-methoxy-2-(methylamino)-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H24N6O2/c1-5-23(31)27-19-12-20(22(32-4)13-18(19)25-2)29-24-26-11-10-17(28-24)16-14-30(3)21-9-7-6-8-15(16)21/h5-14,25H,1H2,2-4H3,(H,27,31)(H,26,28,29)/i1D2,3D3 |
InChI Key |
MXOAYBHVDKUSDI-LVASGBLVSA-N |
Isomeric SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1NC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CNC1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
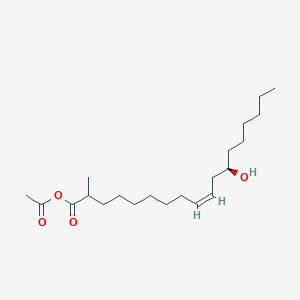
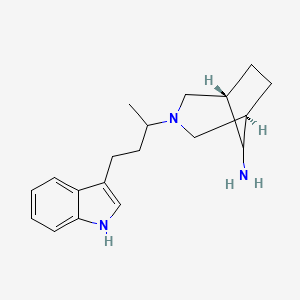
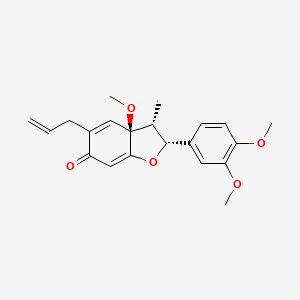
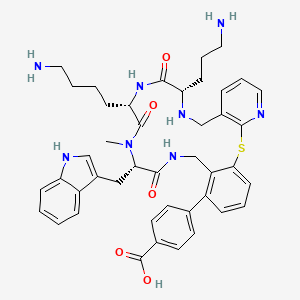
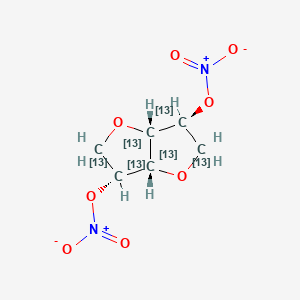
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)
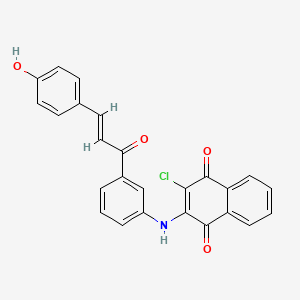
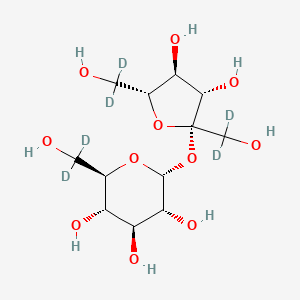
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
